Sonidegib

Description

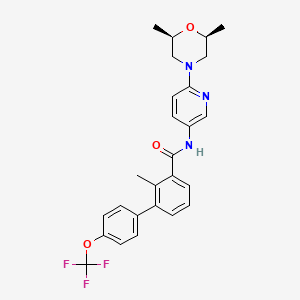

This compound is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) developed as an anticancer agent by Novartis. It was FDA approved in 2015 for the treatment of basal cell carcinoma.

This compound is a Hedgehog Pathway Inhibitor. The mechanism of action of this compound is as a Smoothened Receptor Antagonist.

This compound is a small molecule kinase inhibitor that blocks signaling in the hedgehog pathway and is used in the therapy of unresectable or metastatic basal cell carcinoma. This compound therapy is associated with a low rate or transient serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

This compound is an orally bioavailable small-molecule smoothened (Smo) antagonist with potential antineoplastic activity. This compound selectively binds to the hedgehog (Hh)-ligand cell surface receptor Smo, which may result in the suppression of the Hh signaling pathway and, so, the inhibition of tumor cells in which this pathway is abnormally activated. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Inappropriate activation of Hh pathway signaling and uncontrolled cellular proliferation, as is observed in a variety of cancers, may be associated with mutations in the Hh-ligand cell surface receptor Smo.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for basal cell carcinoma and neoplasm and has 14 investigational indications. This drug has a black box warning from the FDA.

specific Smoothened/Smo antagonist

See also: this compound Phosphate (active moiety of).

Properties

IUPAC Name |

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJRYRQSPEMTK-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009335 | |

| Record name | Sonidegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956697-53-3 | |

| Record name | Sonidegib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956697-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sonidegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonidegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sonidegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erismodegib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONIDEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sonidegib: A Technical Guide to Hedgehog Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, is normally quiescent in adult tissues. Its aberrant reactivation is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[1] Sonidegib (Odomzo®) is a potent and selective inhibitor of the Hh pathway, approved for the treatment of advanced BCC. This technical guide provides an in-depth examination of this compound's mechanism of action. It details the molecular interactions, summarizes key quantitative data, presents relevant experimental protocols, and illustrates the core concepts through specified diagrams. This compound functions as a direct antagonist of Smoothened (SMO), a 7-transmembrane protein that acts as the central signal transducer of the pathway.[2][3] By binding to SMO, this compound locks it in an inactive state, preventing the downstream activation of the GLI family of transcription factors and halting the expression of oncogenic target genes.[2]

The Hedgehog Signaling Pathway: A Primer

The canonical Hedgehog signaling pathway is a meticulously regulated cascade involving a series of protein interactions, primarily localized to the primary cilium, a specialized organelle.[4] The key components include the Hedgehog ligands (Sonic, Indian, and Desert), the 12-pass transmembrane receptor Patched (PTCH1), the 7-pass transmembrane signal transducer Smoothened (SMO), and the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[1][5]

Inactive State ("Off")

In the absence of an Hh ligand, the PTCH1 receptor is localized to the primary cilium where it actively suppresses the function of SMO, preventing its accumulation at the ciliary membrane.[6][7] In the cytoplasm, a complex containing the Suppressor of Fused (SUFU) protein binds to and sequesters GLI proteins. This sequestration leads to the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[4][8]

Active State ("On")

Binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[9] This allows SMO to translocate into and accumulate within the primary cilium, where it becomes active.[7] Activated SMO triggers a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic cleavage of GLI proteins, allowing the full-length activator forms (GLI-A) to translocate to the nucleus. Inside the nucleus, GLI-A proteins activate the transcription of Hh target genes, including GLI1 and PTCH1 (in a negative feedback loop), as well as genes promoting cell proliferation, survival, and differentiation.[4][8]

This compound's Molecular Mechanism of Action

This compound is a small-molecule antagonist that directly targets SMO.[5] In cancers like BCC, the Hh pathway is often constitutively activated due to loss-of-function mutations in PTCH1 or activating mutations in SMO.[6] this compound's mechanism is effective in both ligand-dependent and mutation-driven pathway activation scenarios.

This compound binds to the 7-transmembrane domain of the SMO protein, within a specific drug-binding pocket.[8][10] This binding event stabilizes SMO in an inactive conformation, preventing its ciliary accumulation and subsequent signaling activity, even when PTCH1 inhibition is relieved (either by ligand binding or mutation).[2][7] By blocking SMO, this compound effectively shuts down the entire downstream cascade, leading to the continued sequestration and processing of GLI proteins into their repressor forms. The ultimate result is the suppression of Hh target gene transcription, leading to reduced cell proliferation and tumor growth.[5][11]

Quantitative Data

The potency of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative metrics that define its activity against the Hedgehog pathway.

| Parameter | Value | Species/System | Assay Type | Reference(s) |

| IC₅₀ (SMO Binding) | 2.5 nM | Human | Cell-free Binding Assay | [5] |

| IC₅₀ (SMO Binding) | 1.3 nM | Mouse | Cell-free Binding Assay | [5] |

| IC₅₀ (SMO Binding) | 11 nM | Not Specified | SMO Binding Assay | [12] |

| IC₅₀ (GLI1 mRNA Inhibition) | 1 - 30 nM | Not Specified | Gene Expression Assay | [12] |

| Effective Concentration | 10 nM | Human CML Cells | GLI1 Downregulation | [5] |

Key Experimental Protocols

The characterization of this compound and other Hedgehog pathway inhibitors relies on a suite of standardized in vitro and cell-based assays. Detailed below are methodologies for core experiments.

GLI-Luciferase Reporter Assay

This assay is the gold standard for quantifying Hh pathway activity by measuring the transcriptional output of GLI activators.

-

Objective: To measure the inhibition of Hh pathway-mediated transcription by this compound.

-

Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-Light II cells).[1]

-

Protocol:

-

Cell Seeding: Plate Shh-Light II cells in a 96-well, white, opaque-bottomed plate at a density of 2.5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[13]

-

Compound Preparation: Prepare a serial dilution of this compound in a low-serum assay medium.

-

Pathway Activation & Inhibition: Remove growth medium from cells. Add assay medium containing a constant concentration of a pathway agonist (e.g., Sonic Hedgehog conditioned medium or the small molecule agonist SAG) along with the varying concentrations of this compound.[1] Include appropriate controls (vehicle only, agonist only).

-

Incubation: Incubate the plate for 30-48 hours at 37°C, 5% CO₂.[1][13]

-

Cell Lysis: Remove the medium and add 20-25 µL of 1X Passive Lysis Buffer to each well. Agitate on an orbital shaker for 15 minutes at room temperature.[1][13]

-

Luminescence Reading: Using a luminometer and a dual-luciferase assay kit (e.g., Promega), first inject the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence. Then, inject the Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla luciferase, and measure the second signal.[1][13]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC₅₀ value.

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity following drug treatment.

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells with an activated Hh pathway.

-

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[2]

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., medulloblastoma or BCC cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C, allowing formazan crystals to form.[2]

-

Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solvent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the purple formazan crystals. Mix thoroughly.

-

Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[2]

-

Data Analysis: After subtracting the background absorbance, plot cell viability (%) against the log concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Quantitative PCR (qPCR) for Target Gene Expression

This protocol is used to directly measure the effect of this compound on the transcription of Hh pathway target genes.

-

Objective: To quantify the change in mRNA levels of GLI1 and PTCH1 in cancer cells following treatment with this compound.

-

Protocol:

-

Cell Culture and Treatment: Plate Hh-dependent cancer cells and treat with this compound (at an effective concentration, e.g., 10-100 nM) or vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample using a SYBR Green-based master mix, cDNA template, and gene-specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermocycling: Run the qPCR plate on a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative change in gene expression using the delta-delta Cq (ΔΔCq) method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. This compound, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Role of Sonidegib in the Inhibition of GLI1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of this pathway is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[1][2] The primary downstream effector and a reliable biomarker of Hh pathway activity is the zinc-finger transcription factor, Glioma-Associated Oncogene Homolog 1 (GLI1).[2][4] This technical guide provides a comprehensive overview of the mechanism by which this compound inhibits GLI1 expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The Hedgehog Signaling Pathway and the Central Role of GLI1

The Hedgehog signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development and tissue homeostasis.[2] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh), the transmembrane receptor Patched (PTCH) tonically inhibits the G protein-coupled receptor-like protein, Smoothened (SMO).[5][6] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4]

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved.[6] Activated SMO then initiates a downstream signaling cascade that culminates in the activation of GLI transcription factors.[7] GLI1, in particular, acts as a transcriptional activator of Hh target genes, including PTCH1 and GLI1 itself, creating a positive feedback loop that amplifies the signaling output.[2][4] Dysregulation of this pathway, often through mutations in PTCH or SMO, leads to constitutive activation and overexpression of GLI1, a hallmark of various malignancies.[3]

Mechanism of Action: this compound as a SMO Antagonist

This compound functions as a direct antagonist of the SMO receptor.[1][2] It binds to a specific pocket within the transmembrane domain of SMO, effectively locking the receptor in an inactive conformation.[1][8] This binding event prevents the conformational changes in SMO that are necessary for its activation and subsequent downstream signaling, even in the presence of an upstream activating signal (e.g., Hh ligand binding to PTCH or inactivating mutations in PTCH).[5][6]

The inhibition of SMO by this compound has a direct and profound impact on the downstream components of the Hh pathway. By preventing SMO activation, this compound ensures the continued sequestration and processing of GLI2 and GLI3 into their repressor forms.[6] Crucially, the transcriptional activation of the GLI1 gene, which is a primary target of activated GLI2, is abrogated.[4] This leads to a significant reduction in both GLI1 mRNA and protein levels, thereby shutting down the oncogenic transcriptional program driven by the Hh pathway.[9]

Caption: Hedgehog Signaling Pathway and this compound's Mechanism of Action.

Quantitative Analysis of GLI1 Inhibition by this compound

Clinical and preclinical studies have consistently demonstrated the dose-dependent inhibition of GLI1 expression following this compound treatment. The pivotal Phase II BOLT (Basal cell carcinoma Outcomes with LDE225 [this compound] Treatment) study provided robust quantitative data on the reduction of GLI1 mRNA levels in patients with advanced BCC.

| Treatment Group | Time Point | Median % Reduction in GLI1 mRNA from Baseline (95% CI) | Reference |

| This compound 200 mg daily | Week 9 | 87.4% (77.0%–96.1%) | [10] |

| Week 17 | 92.7% (78.4%–96.8%) | [10] | |

| End of Treatment | 93.0% (33.1%–97.6%) | [10] | |

| This compound 800 mg daily | Week 9 | 96.2% (94.1%–98.4%) | [10] |

| Week 17 | 95.8% (91.8%–98.2%) | [10] | |

| End of Treatment | 97.1% (87.8%–99.5%) | [10] |

Table 1: Summary of GLI1 mRNA Reduction in the BOLT Study.

In vitro studies have further corroborated these findings, demonstrating that this compound potently inhibits GLI1 expression with IC50 values in the low nanomolar range for human SMO.[2] Specifically, this compound exhibits an IC50 of 2.5 nM for human SMO in binding assays.[2] In primary CD34+ CP-CML cells, a concentration of 10 nM this compound was shown to significantly downregulate GLI1.[2]

Experimental Protocols for Assessing GLI1 Inhibition

The following section details standardized protocols for key experiments used to quantify the inhibitory effect of this compound on GLI1 expression.

Quantitative Real-Time PCR (qPCR) for GLI1 mRNA Expression

Objective: To quantify the relative abundance of GLI1 mRNA transcripts in cells or tissues following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GLI1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in GLI1 expression relative to the reference gene and the vehicle-treated control.

Western Blotting for GLI1 Protein Expression

Objective: To detect and quantify the levels of GLI1 protein in cell lysates after this compound treatment.

Methodology:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for GLI1. Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®).

-

Data Acquisition and Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Caption: Experimental Workflow for Assessing this compound's Effect on GLI1.

Conclusion

This compound is a highly effective inhibitor of the Hedgehog signaling pathway, acting directly on the SMO receptor to prevent its activation. This targeted inhibition leads to a significant and dose-dependent reduction in the expression of the downstream oncogenic transcription factor, GLI1. The robust suppression of GLI1 expression by this compound underscores its therapeutic utility in cancers driven by aberrant Hedgehog signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other Hedgehog pathway inhibitors in both preclinical and clinical settings.

References

- 1. This compound: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 5. This compound, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The transcription factor GLI1 cooperates with the chromatin remodeler SMARCA2 to regulate chromatin accessibility at distal DNA regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

Sonidegib for Basal Cell Carcinoma: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonidegib (formerly NVP-LDE225) is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a critical driver in the pathogenesis of the majority of basal cell carcinomas (BCCs).[3][4] this compound functions by binding to and inhibiting SMO, which leads to the suppression of downstream signaling and the inhibition of GLI-mediated gene transcription, ultimately resulting in anti-tumor activity.[1][3][5] This technical guide provides an in-depth overview of the preclinical research on this compound for basal cell carcinoma, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential during embryonic development and is largely quiescent in adult tissues.[2] In the context of BCC, the pathway is often constitutively activated due to mutations in the Patched (PTCH) or SMO genes.[3][4]

-

"Off" State: In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[6]

-

"On" State: When a Hedgehog ligand binds to PTCH1, or if PTCH1 is inactivated by mutation, the inhibition of SMO is relieved.[6] Activated SMO then transduces a signal that leads to the activation and nuclear translocation of GLI transcription factors, which in turn induce the expression of target genes that promote cell proliferation and survival.[6][7]

-

Inhibition by this compound: this compound is a SMO antagonist that binds directly to the SMO receptor, preventing its activation even in the presence of activating mutations in PTCH1 or upstream ligands.[1][3][5] This blockade of SMO effectively shuts down the entire downstream signaling cascade, leading to a reduction in the expression of target genes like GLI1 and PTCH1, and consequently, inhibition of tumor growth.[1][7]

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | Species | Assay Type | IC₅₀ | Reference |

| Smoothened (SMO) | Mouse | Binding Assay | 1.3 nM | [8] |

| Smoothened (SMO) | Human | Binding Assay | 2.5 nM | [8] |

Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model

| Model System | Dosing Schedule | Tumor Growth Inhibition / Regression | Reference |

| Ptch+/-p53-/- Medulloblastoma Allograft (Mouse) | 5 mg/kg/day (oral) | 33% Tumor Growth Inhibition (T/C) | [8] |

| Ptch+/-p53-/- Medulloblastoma Allograft (Mouse) | 10 mg/kg/day (oral) | 51% Tumor Regression | [8] |

| Ptch+/-p53-/- Medulloblastoma Allograft (Mouse) | 20 mg/kg/day (oral) | 83% Tumor Regression | [8] |

Note: This data from a medulloblastoma model, which is also driven by Hedgehog pathway activation, demonstrates the potent in vivo anti-tumor activity of this compound.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Systemic Clearance (CL) | Volume of Distribution (Vss) | Brain/Plasma Ratio (AUC₀-inf) | Reference |

| Mouse | 69-102% | >99% | Low | Moderate | 0.57 | [8] |

| Rat | 69-102% | >99% | Low | Moderate | N/A | [8] |

| Dog | 69-102% | 77% | Moderate | High | N/A | [8] |

| Monkey | 69-102% | 85% | Low | High | N/A | [8] |

| Human | >97% | High | N/A | [9] |

Table 4: Pharmacodynamic Effects of this compound in BCC Patients

| Patient Population | Treatment | Timepoint | Median % Reduction in GLI1 mRNA Expression (from baseline) | Reference |

| Locally Advanced BCC | This compound 200 mg/day | Week 9 | -91.07% | [2] |

| Locally Advanced BCC | This compound 200 mg/day | Week 17 | -93.75% | [2] |

Experimental Protocols

SMO Competitive Binding Assay

This protocol is a composite based on standard methodologies for assessing the binding affinity of unlabeled inhibitors to the SMO receptor.[1][10]

Objective: To determine the IC₅₀ of this compound for the SMO receptor.

Materials:

-

HEK293 cells overexpressing human SMO.[1]

-

BODIPY-cyclopamine (fluorescently labeled SMO ligand).[1]

-

This compound (or other test compound).

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

96-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.[1]

Procedure:

-

Cell Membrane Preparation:

-

Culture and harvest HEK293 cells expressing human SMO.

-

Lyse the cells and prepare a membrane fraction by differential centrifugation.[1]

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of BODIPY-cyclopamine to each well.

-

Add the serially diluted this compound to the wells. Include controls with no inhibitor (maximum binding) and with a high concentration of an unlabeled competitor (non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[1]

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the BODIPY fluorophore.[1]

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Quantitative Real-Time PCR (qPCR) for GLI1 Expression

This protocol is based on standard qPCR methodologies to assess the pharmacodynamic effect of this compound on its downstream target, GLI1.[7]

Objective: To quantify the change in GLI1 mRNA expression in tumor tissue following treatment with this compound.

Materials:

-

Tumor biopsy samples (e.g., from xenograft models or clinical studies).

-

RNA extraction kit (e.g., TRIzol-based or column-based).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green or TaqMan-based).[7]

-

Primers specific for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Homogenize the tumor tissue sample.

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[7]

-

-

qPCR Reaction:

-

Set up the qPCR reaction in a multi-well plate, including the cDNA template, specific primers for GLI1 and the housekeeping gene, and the qPCR master mix.[7]

-

Include no-template controls to check for contamination.

-

-

Thermal Cycling:

-

Run the reaction in a real-time PCR thermal cycler using a standard protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for GLI1 and the housekeeping gene in both treated and control samples.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the GLI1 expression to the housekeeping gene and then to the vehicle-treated control group.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo efficacy of this compound on tumor growth.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

BCC or medulloblastoma cells for implantation.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells into the flanks of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and used for further analysis, such as histology or biomarker analysis (e.g., qPCR for GLI1 expression).

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Advanced Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SMO antagonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | this compound for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]

- 9. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Investigating Sonidegib in Medulloblastoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of Sonidegib (LDE225), a potent Smoothened (SMO) inhibitor, in the context of medulloblastoma, the most common malignant brain tumor in children. Approximately 30% of medulloblastomas are driven by aberrant activation of the Sonic Hedgehog (SHH) signaling pathway, making it a critical therapeutic target.[1][2] this compound has demonstrated clinical activity in patients with SHH-activated medulloblastoma.[3][4] This document synthesizes preclinical data on the effects of this compound on medulloblastoma cell lines, details key experimental protocols for its investigation, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: The Impact of this compound on Medulloblastoma Cell Lines

The following tables summarize the quantitative effects of this compound and other Hedgehog pathway inhibitors on various medulloblastoma cell lines, providing key data points for cell viability, gene expression, and apoptosis.

Table 1: Cell Viability (IC50 Values) of Hedgehog Pathway Inhibitors in Medulloblastoma Cell Lines

| Cell Line | Compound | IC50 | Reference |

| Daoy (SHH-driven) | Vismodegib (B1684315) | >50 μM | [5] |

| D-341 (MYC-amplified) | BEZ235 | 22 nM | [5] |

| HD-MB03 (MYC-amplified) | BEZ235 | 31 nM | [5] |

| Daoy (SHH-driven) | BEZ235 | 50 nM | [5] |

Note: Specific IC50 values for this compound in these cell lines were not consistently available in the reviewed literature. The data for Vismodegib and BEZ235 are included to provide context on the sensitivity of these cell lines to pathway inhibition.

Table 2: Effect of Hedgehog Pathway Inhibition on GLI1 Expression in Medulloblastoma Cell Lines

| Cell Line | Treatment | Effect on GLI1 mRNA | Reference |

| Daoy | Vismodegib | Dose-dependent decrease | [5] |

| UW228 | Cyclopamine | Significant reduction after 48h | [6] |

| Daoy | Cyclopamine | Significant reduction after 48h | [6] |

Table 3: Induction of Apoptosis by Hedgehog Pathway Inhibitors in Medulloblastoma Cell Lines

| Cell Line | Treatment | Observation | Reference |

| Daoy | Cyclopamine | Increased apoptosis | [6] |

| UW228 | Cyclopamine | Increased apoptosis | [6] |

| Daoy | Vismodegib | Increased expression of Bax and p53 | [7] |

Experimental Protocols

Detailed methodologies for the investigation of this compound in medulloblastoma cell lines are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

Cell Culture

Standardized cell culture techniques are fundamental for reproducible in vitro studies. The DAOY and UW228 cell lines are commonly used models for SHH-driven medulloblastoma.[8][9]

Materials:

-

DAOY (ATCC® HTB-186™) or UW228 medulloblastoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)[10] or Iscove's Modified Dulbecco's Medium (IMDM)[11]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (e.g., T75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM or IMDM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[10]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing fresh, pre-warmed complete growth medium.

-

Continue incubation at 37°C and 5% CO2.

-

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[12][13][14][15]

Materials:

-

Medulloblastoma cells (e.g., DAOY, UW228)

-

Complete growth medium

-

96-well clear flat-bottom plates

-

This compound (or other test compounds)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][14] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blotting for GLI1 Expression

Western blotting is a technique used to detect and quantify specific proteins in a sample. This protocol is optimized for the detection of GLI1, a key downstream effector of the Hedgehog signaling pathway.

Materials:

-

Treated and untreated medulloblastoma cell lysates

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Running buffer (e.g., MOPS or MES)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-GLI1

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GLI1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[16]

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the GLI1 signal to the loading control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[17][18][19]

Materials:

-

Medulloblastoma cells grown on coverslips or in chamber slides

-

PBS

-

4% Paraformaldehyde in PBS (Fixative)

-

Permeabilization solution (e.g., 0.1-0.25% Triton X-100 in PBS)[20]

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or fluorescently labeled dUTP)

-

Antibody against the labeled dUTP (if not directly fluorescent)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides and treat with this compound as desired. Include positive (e.g., DNase I treatment) and negative controls.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[20]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 5-15 minutes at room temperature to allow the TUNEL reagents to access the nucleus.[20]

-

Washing: Wash the cells twice with PBS.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.[20]

-

Washing: Wash the cells twice with PBS.

-

Detection (if necessary): If using an indirect method (e.g., Br-dUTP), incubate with the corresponding labeled antibody.

-

Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields of view.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows as per the specified requirements.

Caption: The canonical Hedgehog signaling pathway in medulloblastoma.

References

- 1. MDB-36. This compound, GANT61, AND VELIPARIB TREATMENT BOTH ALONE AND IN COMBINATION INCREASES RADIATION SENSITIVITY IN PEDIATRIC SONIC HEDGEHOG MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recurrent extraneural sonic hedgehog medulloblastoma exhibiting sustained response to vismodegib and temozolomide monotherapies and inter-metastatic molecular heterogeneity at progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of oral this compound (LDE225) in pediatric brain and solid tumors and a phase II study in children and adults with relapsed medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vismodegib Improved Therapy of Medulloblastoma by Targeting Sonic Hedgehog Signaling Pathway on DAOY Medulloblastoma Cell Line - Basic and Clinical Neuroscience [bcn.iums.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. REST-dependent downregulation of von Hippel-Lindau tumor suppressor promotes autophagy in SHH-medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcrj.org.br [bcrj.org.br]

- 11. Comparative analysis of pediatric SHH medulloblastoma DAOY spheres and adherent monolayers: implications for medulloblastoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchtweet.com [researchtweet.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. protocols.io [protocols.io]

- 17. opentrons.com [opentrons.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cellbiologics.com [cellbiologics.com]

Sonidegib and Its Impact on Cancer Stem Cell Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is strongly implicated in the maintenance and survival of cancer stem cells (CSCs) across various malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer stem cell maintenance, and detailed experimental protocols for evaluating its efficacy. While direct quantitative preclinical data on this compound's impact on CSC populations is limited in publicly available literature, this guide synthesizes the existing clinical data and provides the necessary methodological framework for further investigation.

Introduction: The Hedgehog Pathway and Cancer Stem Cells

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway is a hallmark of several cancers, where it plays a pivotal role in promoting the self-renewal, survival, and therapeutic resistance of a subpopulation of tumor cells known as cancer stem cells (CSCs).[1]

CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous cell types that comprise a tumor, making them critical drivers of tumor initiation, progression, and relapse. Key markers often used to identify CSCs include cell surface proteins like CD133 and intracellular enzymes such as aldehyde dehydrogenase (ALDH).

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the PTCH1-mediated inhibition of the G protein-coupled receptor-like protein, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2] These transcription factors then induce the expression of target genes involved in cell proliferation, survival, and stemness.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets and binds to the SMO receptor.[3] By inhibiting SMO, this compound effectively blocks the downstream activation of the Hh pathway, even in cases of ligand-dependent or PTCH1-inactivating mutation-driven pathway activation.[3] This leads to the suppression of GLI-mediated transcription and a subsequent reduction in the expression of genes that support CSC maintenance and tumor growth.

Quantitative Data on this compound's Efficacy

While preclinical studies specifically quantifying the effect of this compound on cancer stem cell populations are not widely available, extensive clinical data from trials in advanced basal cell carcinoma (BCC), a cancer type heavily reliant on Hh pathway activation, demonstrate its potent anti-tumor activity.

Table 1: Clinical Efficacy of this compound in Locally Advanced Basal Cell Carcinoma (laBCC) - BOLT Study (42-Month Analysis)

| Dose | Objective Response Rate (ORR) by Central Review (95% CI) |

| 200 mg daily | 56% (43-68)[4] |

| 800 mg daily | 46.1% (37.2-55.1)[4] |

| CI: Confidence Interval |

Table 2: Duration of Response and Progression-Free Survival in laBCC Patients Treated with this compound (200 mg daily) - BOLT Study (42-Month Analysis)

| Efficacy Endpoint | Median Duration (95% CI) |

| Duration of Response (DOR) | 26.1 months (Not Estimable)[5] |

| Progression-Free Survival (PFS) | 22.0 months (16.6, Not Estimable)[6] |

Experimental Protocols

The following protocols provide a framework for assessing the in vitro and in vivo effects of this compound on cancer stem cell populations.

Sphere Formation Assay

This assay is a gold-standard method for evaluating the self-renewal capacity of cancer stem cells in vitro.

-

Cell Preparation:

-

Harvest cancer cells from culture and prepare a single-cell suspension.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

-

Plating:

-

Seed a low density of cells (e.g., 500-1000 cells/well) into ultra-low attachment 6-well or 96-well plates.

-

Culture cells in serum-free sphere-forming medium supplemented with growth factors such as EGF and bFGF.

-

-

This compound Treatment:

-

Add this compound at various concentrations to the culture medium at the time of seeding.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

Count the number of spheres (typically >50 µm in diameter) formed in each well under a microscope.

-

Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.

-

Analyze the dose-dependent effect of this compound on SFE.

-

Flow Cytometry for Cancer Stem Cell Markers (ALDH and CD133)

This protocol allows for the quantification of CSC populations based on marker expression.

-

Cell Preparation:

-

Prepare a single-cell suspension from cultured cells or dissociated tumors.

-

-

ALDH Activity Assay (ALDEFLUOR™ Assay):

-

Resuspend cells in ALDEFLUOR™ assay buffer containing the ALDH substrate (BAAA).

-

As a negative control, treat an aliquot of cells with the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), prior to adding the substrate.

-

Incubate cells at 37°C for 30-60 minutes.

-

-

CD133 Staining:

-

Following the ALDH assay, wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a fluorochrome-conjugated anti-CD133 antibody (and corresponding isotype control) on ice for 30 minutes in the dark.

-

-

This compound Treatment Evaluation:

-

Culture cells with this compound at various concentrations for a defined period (e.g., 48-72 hours) before performing the assay.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the viable cell population.

-

Use the DEAB-treated sample to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH+, CD133+, and double-positive cells in the total viable cell population and assess the effect of this compound treatment.

-

In Vivo Xenograft Model

This model is used to assess the effect of this compound on tumor initiation and growth from CSC-enriched populations.

-

Cell Preparation:

-

Sort CSC-enriched (e.g., ALDH+/CD133+) and non-CSC populations from a cancer cell line or patient-derived tumor using flow cytometry.

-

-

Animal Model:

-

Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Implantation:

-

Subcutaneously inject a defined number of sorted CSCs and non-CSCs into the flanks of the mice. A limiting dilution analysis can be performed to determine the tumor-initiating frequency.

-

-

This compound Treatment:

-

Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally at a clinically relevant dose (e.g., 20-80 mg/kg daily). The vehicle used for this compound administration should be given to the control group.

-

-

Monitoring and Analysis:

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, excise tumors for histological and molecular analysis (e.g., immunohistochemistry for CSC markers, analysis of Hh pathway gene expression).

-

Compare tumor growth rates and final tumor weights between this compound-treated and control groups.

-

Visualizations

Hedgehog Signaling Pathway and this compound's Point of Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow for Assessing this compound's Effect on CSCs

Caption: Workflow for evaluating this compound's impact on cancer stem cells.

Conclusion

This compound is a clinically validated inhibitor of the Hedgehog signaling pathway with significant therapeutic efficacy in Hh-driven malignancies. The strong mechanistic link between aberrant Hh signaling and the maintenance of cancer stem cells suggests that this compound has the potential to target this critical cell population, thereby overcoming therapeutic resistance and reducing the likelihood of tumor recurrence. While direct quantitative evidence of this compound's effect on CSC markers and self-renewal assays in preclinical settings is not extensively documented in the literature, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. Further studies are warranted to fully elucidate the impact of this compound on the cancer stem cell compartment and to explore its potential in combination with other therapeutic modalities to improve patient outcomes.

References

- 1. This compound: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. This compound (Odomzo) for the Systemic Treatment of Adults With Recurrent, Locally Advanced Basal Cell Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term efficacy and safety of this compound in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long‐term efficacy and safety of this compound in patients with advanced basal cell carcinoma: 42‐month analysis of the phase II randomized, double‐blind BOLT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The In-Depth Technical Guide to Non-Canonical Hedgehog Signaling and the Impact of Sonidegib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver in several human cancers. While canonical Hh signaling proceeds through the membrane proteins Patched (PTCH) and Smoothened (SMO) to activate GLI transcription factors, a growing body of evidence highlights the importance of non-canonical pathways that bypass these traditional mechanisms. Sonidegib (LDE225), an FDA-approved inhibitor of SMO, is a potent therapeutic agent against cancers driven by canonical Hh signaling. However, its efficacy is limited in tumors that rely on non-canonical, SMO-independent pathway activation. This guide provides a detailed examination of non-canonical Hh signaling mechanisms, the specific role and limitations of this compound, and the experimental protocols necessary to investigate these complex pathways.

Introduction to Non-Canonical Hedgehog Signaling

Non-canonical Hedgehog signaling refers to a diverse set of pathways that diverge from the classical ligand-PTCH-SMO-GLI cascade. These alternative signaling routes can be broadly categorized into three main types, each with distinct implications for cancer biology and therapeutic intervention. Understanding these pathways is crucial, as they are frequently implicated in primary and acquired resistance to SMO inhibitors like this compound.[1][2][3]

Type I: PTCH-Dependent, SMO-Independent Signaling

In this pathway, the binding of a Hedgehog ligand to its receptor PTCH1 initiates a signaling cascade that is independent of SMO. This can involve the regulation of cellular processes such as endocytosis and actin cytoskeleton reorganization.[4][5] A key aspect of this pathway is its ability to influence other major signaling networks, such as Wnt and Notch, thereby promoting cell growth and survival in a manner that is completely insensitive to SMO antagonists.[5][6]

Type II: SMO-Dependent, GLI-Independent Signaling

This form of non-canonical signaling involves SMO but does not result in the activation of GLI transcription factors. Instead, activated SMO can couple to Gαi proteins, leading to the modulation of intracellular calcium levels (Ca2+) and the reorganization of the actin cytoskeleton.[4][7][8] While this pathway depends on SMO, its downstream effects are distinct from the canonical gene transcription program. Therefore, while this compound would inhibit SMO, the cellular consequences might differ from those seen in canonical signaling.

SMO-Independent GLI Activation

Perhaps the most clinically relevant form of non-canonical signaling in the context of cancer is the activation of GLI transcription factors through pathways that completely bypass SMO. Several major oncogenic pathways have been shown to converge on and activate GLI proteins directly.[9][10] These include:

-

PI3K/AKT/mTOR Pathway: This central growth-regulating pathway can lead to the phosphorylation and activation of GLI1.[11][12]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Another key oncogenic pathway that can promote GLI activity.[10][11]

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β can induce the expression and activation of GLI2, promoting mesenchymal phenotypes and invasion.[12][13][14]

This mode of activation is a significant mechanism of resistance to SMO inhibitors, as it maintains the pro-tumorigenic GLI-driven transcription program even when SMO is fully blocked.[1][15]

This compound: Mechanism of Action and Limitations

This compound is a potent, orally bioavailable small molecule inhibitor that binds to and antagonizes the SMO protein.[3][4][16] In the canonical pathway, this action prevents the downstream signaling cascade that leads to the activation of GLI transcription factors. It has proven clinical efficacy in cancers with ligand-dependent signaling or activating mutations in SMO, such as basal cell carcinoma.[3]

However, the efficacy of this compound is fundamentally limited by the signaling architecture of the tumor. This compound is ineffective against non-canonical Hedgehog signaling that is independent of SMO .[4][5] This includes both Type I (PTCH-dependent) signaling and, critically, the various mechanisms of SMO-independent GLI activation. This limitation is a primary cause of both de novo and acquired resistance to the drug in a clinical setting.[1][2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical and major non-canonical Hedgehog signaling pathways.

Canonical Hedgehog Signaling Pathway

References

- 1. Non-canonical Hedgehog signaling regulates spinal cord and muscle regeneration in Xenopus laevis larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Down-Regulation of Gli Transcription Factor Leads to the Inhibition of Migration and Invasion of Ovarian Cancer Cells via Integrin β4-Mediated FAK Signaling | PLOS One [journals.plos.org]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GLI inhibitor GANT-61 diminishes embryonal and alveolar rhabdomyosarcoma growth by inhibiting Shh/AKT-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. 2.6. Gli-Luciferase Assay [bio-protocol.org]

- 10. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions between hedgehog signaling pathway and the complex tumor microenvironment in breast cancer: current knowledge and therapeutic promises - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonic hedgehog signalling pathway in CNS tumours: its role and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β1/SMAD3-mediated Non-canonical Hedgehog Signaling Promotes Pancreatic Stellate Cell Activation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

Sonidegib's Remodeling of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonidegib, a potent and selective inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, has demonstrated significant clinical activity, particularly in basal cell carcinoma (BCC). Beyond its direct effects on tumor cells, emerging evidence reveals this compound's profound impact on the complex ecosystem of the tumor microenvironment (TME). This technical guide synthesizes the current understanding of how this compound modulates key components of the TME, including immune cell infiltrates, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM). By presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows, this document aims to provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted roles of Hedgehog pathway inhibition in oncology.

Introduction: The Hedgehog Pathway and the Tumor Microenvironment

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1][2] Its aberrant reactivation in various cancers contributes to tumorigenesis, cancer stem cell maintenance, and the creation of a tumor-permissive microenvironment.[2][3] The canonical Hh pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which alleviates the inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[4] Activated SMO then triggers a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, leading to the expression of Hh target genes.[4][5]

This compound is an orally bioavailable small molecule that specifically binds to and inhibits SMO, thereby blocking downstream Hh signaling.[6][7] This targeted inhibition not only affects the cancer cells themselves but also modulates the intricate network of non-cancerous cells and structural components that constitute the TME.

This compound's Impact on the Immune Landscape

The interplay between the Hh pathway and the immune system is complex and appears to be context-dependent, with this compound demonstrating both immunostimulatory and potentially immunosuppressive effects in different tumor types.

Infiltration of T-Lymphocytes

In basal cell carcinoma (BCC), treatment with this compound has been associated with an enhanced anti-tumor immune response. Studies have reported an increase in tumor-infiltrating lymphocytes (TILs) and a recruitment of CD8+ cytotoxic T-cells into the tumor mass following therapy.[1][7] This is accompanied by an upregulation of MHC-I expression on residual tumor cells, which would increase their visibility to the immune system.[1]

Conversely, in a preclinical model of pancreatic ductal adenocarcinoma (PDAC), inhibition of the Hh pathway with this compound (LDE225) led to a decrease in cytotoxic T-cells and an expansion of regulatory T-cells, suggesting a shift towards an immunosuppressive microenvironment in this context.

Table 1: this compound's Effect on T-Cell Populations (Preclinical PDAC Model)

| Cell Type | Change with this compound (LDE225) |

| Cytotoxic T-Cells | Decrease |

| Regulatory T-Cells | Expansion |

Data derived from a preclinical model of pancreatic ductal adenocarcinoma.

Macrophage Polarization

The Hh pathway is implicated in the polarization of tumor-associated macrophages (TAMs), which can exist in a pro-inflammatory, anti-tumoral M1 state or an anti-inflammatory, pro-tumoral M2 state. While direct quantitative data on this compound's effect on the M1/M2 ratio in tumors is limited, the general understanding is that Hh signaling can promote an M2-like phenotype. Therefore, inhibition by this compound may have the potential to shift the balance towards a more anti-tumoral M1 phenotype.

Modulation of Cancer-Associated Fibroblasts (CAFs)

CAFs are a heterogeneous population of stromal cells that play a crucial role in tumor progression by remodeling the ECM, secreting growth factors, and modulating immune responses. The Hh pathway is a key regulator of CAF phenotype and function.

In a preclinical pancreatic cancer model, this compound treatment was shown to alter the composition of the CAF population, leading to a reduction in myofibroblastic CAFs (myCAFs) and an increase in inflammatory CAFs (iCAFs). This shift in the CAF landscape can have profound effects on the overall tumor microenvironment.

Table 2: this compound's Effect on CAF Subtypes (Preclinical PDAC Model)

| CAF Subtype | Change with this compound (LDE225) |

| Myofibroblastic CAFs (myCAFs) | Decrease |

| Inflammatory CAFs (iCAFs) | Increase |

Data derived from a preclinical model of pancreatic ductal adenocarcinoma.

Remodeling of the Extracellular Matrix (ECM)

The ECM provides structural support to the tumor and also plays an active role in signaling and cell behavior. The Hh pathway is known to regulate the expression of ECM components. Inhibition of this pathway with this compound has been shown to decrease fibrillar collagen. This reduction in ECM components may enhance the delivery and efficacy of concomitant chemotherapies.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the methodologies used to study its effects, the following diagrams illustrate the core signaling pathway and representative experimental workflows.

Caption: The Hedgehog Signaling Pathway and this compound's Mechanism of Action.

Caption: Experimental Workflow for Analyzing this compound's Impact on the TME.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's impact on the tumor microenvironment.

Immunohistochemistry (IHC) for T-Cell Infiltration

Objective: To quantify the infiltration of CD8+ T-cells in tumor tissue.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate kit for visualization.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Image Analysis: Whole-slide images are acquired, and automated image analysis software is used to quantify the number of CD8+ cells per unit area of tumor.

Flow Cytometry for Macrophage Polarization

Objective: To determine the ratio of M1 to M2 macrophages within the tumor.

Protocol:

-

Single-Cell Suspension: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-